Limonene-1,2-epoxide

Description

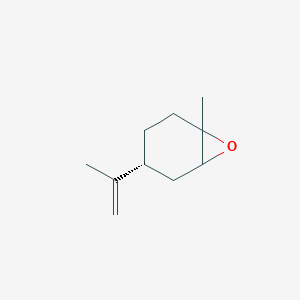

Structure

3D Structure

Properties

IUPAC Name |

(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-XNWIYYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |

| Record name | Limonene-1,2-epoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.936 (20°) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

203719-54-4 | |

| Record name | Limonene oxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Limonene-1,2-epoxide: Chemical and Physical Properties

Limonene-1,2-epoxide, a monoterpene oxide derived from limonene, is a versatile chemical intermediate with significant applications in the fragrance, flavor, pharmaceutical, and polymer industries.[1][2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities and relevant signaling pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fresh, clean citrus aroma.[5][6] It is practically insoluble in water but soluble in organic solvents like ethanol.[5][6] It exists as a mixture of cis and trans isomers. The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [5][6][7] |

| Molecular Weight | 152.23 g/mol | [3][5][6][7] |

| Appearance | Clear colorless to pale yellow liquid | [5][6] |

| Odor | Fresh clean citrus aroma | [5][6] |

| Density | 0.926 - 0.936 g/mL at 20 °C | [5][6][8] |

| Boiling Point | 113-114 °C at 50 mmHg | [2][7][9] |

| 198 °C at 760 mmHg (estimated) | [8] | |

| Refractive Index | 1.464 - 1.474 at 20 °C | [5][6][8] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [5][6] |

| Storage Temperature | 2-8°C | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 4.73–4.66 (m, 4H), 3.05 (s, 1H), 2.99 (d, J=5.4 Hz, 1H), 2.15–2.07 (m, 2H), 2.05–2.01 (m, 2H), 1.91–1.78 (m, 4H), 1.71 (dd, J=11.3, 3.8 Hz, 2H), 1.69 (s, 3H), 1.66 (s, 3H), 1.63 (s, 1H), 1.53 (dddd, J=10.1, 5.4, 3.7, 2.0 Hz, 1H), 1.39–1.35 (m, 2H), 1.31 (s, 3H), 1.30 (s, 3H)[10] |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 149.21 (s), 109.08 (s), 59.27 (s), 57.50 (s), 40.74 (s), 30.75 (s), 29.88 (s), 24.34 (s), 23.09 (s), 20.22 (s)[10] |

| Mass Spectrum (m/z) | 152.2 (M⁺)[10] |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reactions of this compound are essential for researchers.

Protocol 1: Epoxidation of Limonene

This protocol describes the synthesis of this compound from limonene.

Method: Jacobsen Asymmetric Epoxidation [10]

-

Materials: R-(+)-limonene, Jacobsen's catalyst, axial ligand, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve R-(+)-limonene (10 mmol), Jacobsen's catalyst (0.5 mmol), and axial ligand (30 mmol) in 30 mL of DCM.

-

Cool the solution to 0°C.

-

Add a solution of m-CPBA (16 mmol) in 30 mL of DCM dropwise to the reaction mixture.

-

Stir the mixture vigorously at 0°C for 10 hours.

-

Monitor the reaction progress using GC-MS.

-

Upon completion, add saturated sodium bicarbonate solution to the reaction mixture.

-

Separate the DCM layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Purify the residue by column chromatography to obtain this compound as a colorless oil.

-

Logical Relationship of Synthesis

Protocol 2: Hydrolysis of this compound to Limonene-1,2-diol

This protocol details the conversion of this compound to its corresponding diol.

-

Materials: this compound, aqueous sulfuric acid.

-

Procedure:

-

Treat the this compound (either pure cis, pure trans, or a mixture) with aqueous sulfuric acid.

-

The reaction proceeds via acid-catalyzed ring-opening of the epoxide.

-

The hydrolysis of both cis- and trans-limonene-1,2-epoxide with aqueous sulfuric acid yields the same diol, the 1s,2s isomer.[11]

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anxiolytic, and anti-cancer properties.[12][13]

Antioxidant Activity

This compound has demonstrated the ability to scavenge free radicals, which is a key aspect of its antioxidant properties. Loading this compound into solid lipid nanoparticles (SLNs) has been shown to maintain its antioxidant activity.[13]

Cytotoxicity and Anti-Cancer Effects

Studies have shown that (+)-limonene 1,2-epoxide exhibits cytotoxic effects against various cancer cell lines, including OVCAR-8, HCT-116, and SF-295.[13] The percentage of growth inhibition varies depending on the cell line.[13] Interestingly, when loaded into SLNs, the cytotoxic effect on non-tumoral cell lines like HaCaT is reduced, suggesting a potential for selective delivery to cancer cells.[13]

Signaling Pathway: Role of Epoxide Hydrolases

A crucial aspect of the biological activity and metabolism of this compound involves its interaction with epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of epoxides to their corresponding diols.[14]

The enzyme this compound hydrolase (LEH) specifically acts on this compound.[14] This enzyme is found in microorganisms like Rhodococcus erythropolis and plays a role in the limonene degradation pathway.[14][15] The hydrolysis of this compound to limonene-1,2-diol is an important step in the detoxification and metabolism of this compound.[14]

Metabolic Pathway of this compound

Safety and Handling

This compound is a combustible liquid and should be handled with care.

-

Handling: Wash thoroughly after handling. Use in a well-ventilated area and avoid contact with eyes, skin, and clothing.[16] Keep the container tightly closed and away from heat, sparks, and open flames.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[16] The recommended storage temperature is 2-8°C.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[16][17] In case of inadequate ventilation, use a respirator.[17]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields. The compiled data and protocols offer a starting point for further investigation and application of this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. (+)-LIMONENE 1 2-EPOXIDE | 203719-54-4 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H16O | CID 441245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Limonene oxide | C10H16O | CID 91496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. limonene oxide, 1195-92-2 [thegoodscentscompany.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. (+)-Limonene 1,2-Epoxide-Loaded SLNs: Evaluation of Drug Release, Antioxidant Activity, and Cytotoxicity in an HaCaT Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound hydrolase - Wikipedia [en.wikipedia.org]

- 15. This compound hydrolase from Rhodococcus erythropolis DCL14 belongs to a novel class of epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. echemi.com [echemi.com]

(4R)-Limonene 1,2-Epoxide: A Comprehensive Technical Guide on Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-Limonene 1,2-epoxide, a derivative of the naturally abundant monoterpene (R)-(+)-limonene, is a chiral molecule of significant interest in synthetic organic chemistry and drug development.[1] Its versatile reactivity, stemming from the strained epoxide ring, makes it a valuable intermediate for the synthesis of a wide range of complex molecules and bioactive compounds. This technical guide provides an in-depth analysis of the structure, stereochemistry, synthesis, and spectroscopic properties of (4R)-limonene 1,2-epoxide, with a focus on its two primary diastereomers: the cis and trans isomers.

Structure and Stereochemistry

(4R)-Limonene 1,2-epoxide is a bicyclic molecule featuring a cyclohexane ring fused to an oxirane (epoxide) ring. The designation "(4R)" indicates that the stereocenter at carbon 4, bearing the isopropenyl group, has an R configuration. The epoxidation of the 1,2-double bond of (R)-limonene can occur from either face of the double bond, leading to the formation of two diastereomers: cis and trans.

-

cis-(4R)-Limonene 1,2-epoxide: In this isomer, the epoxide ring is on the same side as the isopropenyl group relative to the plane of the cyclohexane ring. Its systematic IUPAC name is (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane .[2]

-

trans-(4R)-Limonene 1,2-epoxide: In this isomer, the epoxide ring is on the opposite side of the isopropenyl group. Its systematic IUPAC name is (1S,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane .[3][4]

The absolute configurations of the three stereocenters for each isomer are crucial for understanding their chemical behavior and interactions in biological systems.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of the cis and trans isomers gives rise to unique physicochemical properties and spectroscopic signatures. The following tables summarize key quantitative data for easy comparison.

Table 1: Physicochemical Properties of (4R)-Limonene 1,2-Epoxide Isomers

| Property | cis-(4R)-Limonene 1,2-Epoxide | trans-(4R)-Limonene 1,2-Epoxide | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | [5] |

| Molecular Weight | 152.23 g/mol | 152.23 g/mol | [5] |

| CAS Number | 4680-24-4 | 6909-30-4 | [2][3] |

Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) for (4R)-Limonene 1,2-Epoxide Isomers

| Proton | cis Isomer (δ, ppm, multiplicity, J (Hz)) | trans Isomer (δ, ppm, multiplicity, J (Hz)) | Reference(s) |

| CH₃ (on epoxide) | 1.26 (s) | 1.32 (s) | [6] |

| CH (epoxide) | 3.05 (s) | 2.98 - 3.00 (m) | [6] |

| =CH₂ | 4.65 (m) | 4.67 (m) | [6] |

| CH₃ (isopropenyl) | 1.61 - 1.70 (m) | 1.66 - 1.74 (m) | [6] |

| Ring Protons | 1.14 - 2.15 (m) | 1.35 - 2.07 (m) | [6] |

Table 3: ¹³C NMR Spectroscopic Data (300 MHz, CDCl₃) for (4R)-Limonene 1,2-Epoxide Isomers

| Carbon | cis Isomer (δ, ppm) | trans Isomer (δ, ppm) | Reference(s) |

| C=CH₂ | 149.2 | 149.4 | [6] |

| =CH₂ | 109.2 | 109.2 | [6] |

| C-O (epoxide) | 60.7 | 59.4 | [6] |

| C-O (epoxide) | 57.5 | 57.7 | [6] |

| Ring Carbons | 36.4, 30.9, 28.8, 26.1, 24.4 | 40.9, 30.9, 30.0, 24.5, 23.3 | [6] |

| CH₃ (on epoxide) | 21.2 | 20.4 | [6] |

Table 4: Key FTIR Absorption Bands for Epoxides

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| Ring "Breathing" (Symmetric C-O-C Stretch) | 1280 - 1230 | [1] |

| Asymmetric C-O-C Stretch | 950 - 810 | [1] |

| Symmetric C-O-C Stretch | 880 - 750 | [1] |

| C-H Stretch (aliphatic) | ~2925 | [7] |

Note: Specific peak positions for the individual isomers of (4R)-limonene 1,2-epoxide may vary slightly.

Experimental Protocols

Chemical Synthesis: Epoxidation with Peracetic Acid

This method provides a mixture of cis and trans diastereomers.

Protocol:

-

A mechanically stirred mixture of 1 kg (7.3 mol) of (R)-(+)-limonene and 310.6 g of sodium carbonate is cooled to 0°-10°C.

-

1.61 kg (9.1 mol) of 40% peracetic acid is added dropwise to the cooled mixture.

-

After the addition is complete, the reaction mixture is stirred for an additional 45 minutes.

-

The mixture is then washed sequentially with ice water, a sodium carbonate solution, and brine.

-

The organic layer is dried over magnesium sulfate.

-

The final product is purified by distillation to separate recovered limonene, the cis-epoxide, the trans-epoxide, and any diepoxide formed.[8]

Biocatalytic Synthesis: Stereoselective Epoxidation using Oat Peroxygenase

This method allows for the stereoselective synthesis of the trans isomer from (R)-limonene.

Protocol:

-

Prepare a suspension of 3 g of peroxygenase-containing preparation from oat flour in 20 mL of 50 mM phosphate buffer (pH 7.5).

-

To this suspension, add 540 µL (454 mg, 3.33 mmol) of (R)-limonene and 460 µL (3.36 mmol) of 70% tert-butyl hydroperoxide (t-BuOOH) in water via a syringe pump at a constant infusion rate of 300 µL/h.

-

Maintain the mixture under vigorous stirring at 25°C for 4 hours.

-

The reaction progress can be monitored by gas chromatography (GC).

-

Extract the entire suspension with diethyl ether (3 x 15 mL).

-

Separate the organic phase by centrifugation at 2930 x g for 20 minutes for each extraction.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on deactivated silica gel, eluting with a mixture of n-hexane and diethyl ether (96:4 v/v) to yield the pure trans-(4R)-limonene 1,2-epoxide.[9]

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of (4R)-Limonene 1,2-Epoxide

(4R)-Limonene 1,2-epoxide is a substrate for limonene epoxide hydrolase (LEH), an enzyme found in some bacteria that can utilize limonene as a carbon source.[10] The enzyme catalyzes the stereospecific ring-opening of the epoxide to form (1S,2S,4R)-limonene-1,2-diol.[10] This reaction is significant in understanding the metabolic fate of limonene and its derivatives and has applications in the synthesis of chiral diols.

Caption: Enzymatic hydrolysis of (4R)-limonene 1,2-epoxide.

Experimental Workflow for Biocatalytic Synthesis and Purification

The following diagram illustrates the key steps in the biocatalytic synthesis and subsequent purification of trans-(4R)-limonene 1,2-epoxide.

Caption: Biocatalytic synthesis and purification workflow.

Conclusion

(4R)-Limonene 1,2-epoxide is a fundamentally important chiral building block with well-defined stereoisomers. The ability to synthesize specific diastereomers through both chemical and biocatalytic methods opens up numerous possibilities for the development of novel pharmaceuticals and functional materials. A thorough understanding of its stereochemistry and spectroscopic properties, as detailed in this guide, is essential for its effective utilization in research and development. The provided experimental protocols offer practical starting points for the synthesis and manipulation of this versatile molecule.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- [webbook.nist.gov]

- 3. primescholars.com [primescholars.com]

- 4. (+)-trans-Limonene oxide | C10H16O | CID 449290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Limonene-1,2-epoxide | C10H16O | CID 441245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. vibrantpharma.com [vibrantpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The Oxidation Byproduct in Citrus: A Technical Guide to Limonene-1,2-Epoxide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Technical Overview on the Occurrence, Analysis, and Biological Activity of Limonene-1,2-Epoxide in Citrus Fruits for Researchers, Scientists, and Drug Development Professionals.

Preamble: Limonene, a primary constituent of citrus essential oils, is widely recognized for its aromatic properties and therapeutic potential. However, its oxidative degradation product, this compound, presents a complex profile of biological activities that are of increasing interest to the scientific community. This technical guide synthesizes the current understanding of this compound's presence in citrus-derived products, methodologies for its quantification, and its emerging role in cellular signaling pathways relevant to drug development. While not a naturally occurring compound in fresh, intact citrus fruits, its formation during processing and storage warrants a thorough investigation of its biological implications.

Section 1: Natural Occurrence and Formation

This compound is not typically found in fresh, undamaged citrus fruits. Instead, it is primarily formed through the oxidation of limonene, a process that can be initiated by exposure to air, light, and moisture. This oxidation can occur during the extraction of essential oils, processing of juices, and during the storage of citrus-based products.

Quantitative Data on this compound in Citrus Products

The concentration of this compound in citrus products is highly variable and dependent on processing and storage conditions. Research indicates that its levels can increase significantly under conditions that promote oxidation.

| Product | Condition | This compound Concentration | Citrus Species | Reference |

| Lemon Essential Oil | Fresh | Not Detected | Citrus limon | [1] |

| Lemon Essential Oil | After exposure to water and sunlight | 0.38% to 6.07% | Citrus limon | [1] |

| Orange Essential Oil | Fresh | Not Detected | Citrus sinensis | [1] |

| Orange Essential Oil | After exposure to water and sunlight | 0% to 5.14% | Citrus sinensis | [1] |

| Lemon Peel | - | Low concentrations | Citrus limon | [2] |

| Beverages and Dairy Products | Flavoring | 0.3-0.5 ppm | - | [2] |

| Sauces | Flavoring | up to 5 ppm | - | [2] |

Section 2: Experimental Protocols

Accurate quantification and characterization of this compound are crucial for understanding its biological effects. The following are outlines of key experimental protocols.

Extraction and Quantification of this compound from Citrus Essential Oils

Objective: To extract and quantify the cis- and trans-isomers of this compound in citrus essential oils.

Methodology: Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS).[2]

Protocol:

-

Sample Preparation: Dilute the citrus essential oil sample in a suitable solvent (e.g., dichloromethane). Add an internal standard, such as S-(-)-limonene, for accurate quantification.[2]

-

Instrumentation: Utilize a multidimensional gas chromatograph equipped with two columns of different polarities and a mass spectrometer detector.

-

Pre-column (achiral): For the initial separation of components.

-

Main column (chiral): For the enantiomeric separation of this compound isomers.[2]

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A gradient temperature program is employed to achieve optimal separation. For example, hold at 70°C for 2 min, then ramp to 130°C at 30°C/min, and then to 230°C at 10°C/min, holding for 6 min.[3]

-

Transfer Line Temperature: 300 °C.[4]

-

MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The ion at m/z = 153 is typically monitored for this compound.[2]

-

-

Quantification: Generate a calibration curve using certified standards of the cis- and trans-isomers of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a cell line (e.g., HaCaT keratinocytes).[5]

Protocol:

-

Cell Culture: Culture the desired cell line in a 96-well plate to a suitable confluency.

-

Treatment: Prepare various concentrations of this compound in the cell culture medium. Replace the existing medium with the treatment medium. Include untreated cells as a negative control and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 1 to 4 hours at 37°C.[6]

-

Solubilization: Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory activity of this compound in a rodent model.[7]

Protocol:

-

Animal Model: Use a suitable rodent model (e.g., rats or mice).

-

Treatment: Administer this compound intraperitoneally at various doses (e.g., 25, 50, and 75 mg/kg). A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[7][8]

-

Induction of Inflammation: After a set time post-treatment (e.g., 1 hour), induce inflammation by injecting a phlogistic agent (e.g., 0.05 mL of 1% carrageenan solution) into the subplantar surface of the right hind paw.[8]

-

Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Section 3: Signaling Pathways and Biological Activity

This compound has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. These activities are mediated through its interaction with key cellular signaling pathways.

Anti-inflammatory Activity and NF-κB Signaling

This compound has been shown to possess anti-inflammatory properties by inhibiting the release of inflammatory mediators.[7][9] One of the key mechanisms is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity and PI3K/Akt/mTOR Signaling

Emerging evidence suggests that this compound exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation.[5] These effects are partly attributed to the suppression of the PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway, a critical regulator of cell growth and survival.[5]

Caption: Suppression of the PI3K/Akt/mTOR signaling pathway by this compound.

Metabolism of this compound

In biological systems, this compound can be metabolized by the enzyme this compound hydrolase (LEH). This enzyme catalyzes the hydrolysis of the epoxide to form limonene-1,2-diol.[10][11] This metabolic pathway is crucial for the detoxification and clearance of the epoxide.

Caption: Metabolic conversion of limonene to limonene-1,2-diol.

Section 4: Future Directions and Conclusion

The presence of this compound in citrus-derived products, coupled with its significant biological activities, underscores the need for further research. Future studies should focus on:

-

Comprehensive Quantification: Establishing a broader database of this compound concentrations in a wider range of commercial citrus products.

-

Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion of this compound in vivo.

-

Mechanism of Action: Further elucidating the detailed molecular mechanisms underlying its anti-inflammatory and anticancer effects.

-

Safety Assessment: Conducting thorough toxicological studies to determine the safe levels of exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. limonene oxide, 1195-92-2 [thegoodscentscompany.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Physio-pharmacological Investigations About the Anti-inflammatory and Antinociceptive Efficacy of (+)-Limonene Epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medipol.edu.tr [medipol.edu.tr]

- 9. d-Limonene inhibits cytokines and chemokines expression by regulating NF-kappaB and STAT in HaCat cells and DNCB-induced atopic dermatitis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. s4science.at [s4science.at]

- 11. uniprot.org [uniprot.org]

Limonene Degradation in Rhodococcus erythropolis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the limonene degradation pathway in Rhodococcus erythropolis, with a specific focus on strain DCL14. This bacterium utilizes a novel metabolic route, distinct from other studied microorganisms, to assimilate both (4R)- and (4S)-limonene as a sole source of carbon and energy. This guide details the enzymatic steps, intermediate metabolites, and available quantitative data. Furthermore, it provides detailed experimental protocols for the key enzymes involved in this pathway and visual representations of the metabolic and experimental workflows.

The Core Degradation Pathway

Rhodococcus erythropolis DCL14 employs a unique pathway for limonene degradation that commences with the epoxidation of the 1,2-double bond of the limonene molecule. This initial step is catalyzed by a limonene 1,2-monooxygenase. The resulting limonene-1,2-epoxide is then hydrolyzed to limonene-1,2-diol by a specific epoxide hydrolase. Subsequently, the diol is oxidized to 1-hydroxy-2-oxolimonene by a dehydrogenase. The ring is then cleaved by a monooxygenase, leading to the formation of 3-isopropenyl-6-oxoheptanoate. This intermediate is believed to be further metabolized via the β-oxidation pathway.[1][2] The pathway is capable of processing both (4R)- and (4S)-enantiomers of limonene, proceeding through a series of corresponding chiral intermediates.[1]

Key Enzymes and Metabolites

The core pathway involves four key enzymes that have been identified and characterized in R. erythropolis DCL14:

-

Limonene 1,2-monooxygenase: An FAD- and NADH-dependent enzyme that catalyzes the initial epoxidation of limonene.[1][2]

-

This compound hydrolase: A cofactor-independent hydrolase that converts this compound to limonene-1,2-diol.[1][3] This enzyme belongs to a novel class of epoxide hydrolases.[4]

-

Limonene-1,2-diol dehydrogenase: A DCPIP-dependent dehydrogenase responsible for the oxidation of limonene-1,2-diol.[1]

-

1-hydroxy-2-oxolimonene 1,2-monooxygenase: An NADPH-dependent enzyme that catalyzes the cleavage of the cyclic ketone.[1]

The degradation of (4R)-limonene proceeds through the following intermediates: (1S,2S,4R)-limonene-1,2-diol, (1S,4R)-1-hydroxy-2-oxolimonene, and (3R)-3-isopropenyl-6-oxoheptanoate.[1] Conversely, the degradation of (4S)-limonene involves the formation of (1R,2R,4S)-limonene-1,2-diol, (1R,4S)-1-hydroxy-2-oxolimonene, and (3S)-3-isopropenyl-6-oxoheptanoate.[1]

Quantitative Data

The following tables summarize the available quantitative data on the enzyme activities and oxygen uptake rates in Rhodococcus erythropolis DCL14.

Table 1: Specific Activities of Enzymes in the Limonene Degradation Pathway in Limonene-Grown Cells

| Enzyme | Substrate | Specific Activity (nmol/min/mg protein) |

| Limonene 1,2-monooxygenase | (4R)-Limonene | 1.5 |

| This compound hydrolase | (4R)-Limonene-1,2-epoxide | 180 |

| Limonene-1,2-diol dehydrogenase (DCPIP-dependent) | (1S,2S,4R)-Limonene-1,2-diol | 25 |

| 1-hydroxy-2-oxolimonene 1,2-monooxygenase | (1S,4R)-1-hydroxy-2-oxolimonene | 10 |

Data extracted from van der Werf et al., 1999.[1][5][6]

Table 2: Oxygen Uptake Rates by Whole Cells of R. erythropolis DCL14 Grown on (4R)-Limonene

| Substrate (1 mM) | Oxygen Uptake Rate (nmol/min/mg protein) |

| (4R)-Limonene | 45 |

| (4R)-Limonene-1,2-epoxide | 50 |

| (1S,2S,4R)-Limonene-1,2-diol | 60 |

| (1S,4R)-1-hydroxy-2-oxolimonene | 55 |

| Succinate | 10 |

Data extracted from van der Werf et al., 1999.[2][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the limonene degradation pathway in Rhodococcus erythropolis.

Preparation of Cell-Free Extracts

A crucial first step for all enzyme assays is the preparation of active cell-free extracts.

Protocol:

-

Cell Harvesting: Grow R. erythropolis DCL14 in a suitable mineral salts medium with limonene as the sole carbon source to induce the degradation pathway enzymes.[6] Harvest the cells in the exponential growth phase by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Washing: Wash the cell pellet three times with a wash buffer (e.g., 50 mM Tris-HCl, pH 7.7, 14 mM Mg-glutamate, 60 mM K-glutamate, 2 mM DTT).[7][8] Centrifuge at 5,000 x g for 10 minutes at 4°C between each wash.

-

Resuspension: After the final wash, resuspend the cell pellet in 1 mL of wash buffer per gram of wet cell pellet.

-

Cell Lysis: Disrupt the cells by sonication on ice. Use a sonicator with a microtip and apply short bursts (e.g., 30 seconds) followed by cooling periods (e.g., 30 seconds) to prevent overheating and enzyme denaturation. A total sonication time of around 20 minutes is often sufficient.[5]

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the cell-free extract. This extract can be used immediately for enzyme assays or stored at -80°C for future use.

Enzyme Assays

3.2.1. Limonene 1,2-monooxygenase Assay

This assay measures the conversion of limonene to this compound.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 10 mM NADH, 5 µM FAD, and cell-free extract in a final volume of 2 mL.

-

Initiation: Start the reaction by adding 1 mM (4R)- or (4S)-limonene.

-

Incubation: Incubate the reaction mixture at 30°C with shaking.

-

Extraction: At various time points, stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously to extract the substrate and product.

-

Analysis: Analyze the organic phase by gas chromatography (GC) to quantify the decrease in limonene and the formation of this compound. A chiral column is necessary to separate the different stereoisomers.

3.2.2. This compound Hydrolase Assay

This assay quantifies the hydrolysis of this compound to limonene-1,2-diol.

Protocol:

-

Reaction Mixture: In a sealed vial, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and cell-free extract.

-

Initiation: Start the reaction by adding 2.5 mM (4R)- or (4S)-limonene-1,2-epoxide.

-

Incubation: Incubate at 30°C.

-

Extraction and Analysis: At different time intervals, extract the reaction mixture with an equal volume of a suitable organic solvent (e.g., ethyl acetate) and analyze the organic phase by chiral GC to measure the decrease in the epoxide concentration.

3.2.3. Limonene-1,2-diol Dehydrogenase Assay

This spectrophotometric assay measures the reduction of DCPIP.

Protocol:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing 50 mM citrate buffer (pH 6.0), 0.075 mM DCPIP, and cell-free extract.

-

Initiation: Start the reaction by adding 1 mM (1S,2S,4R)- or (1R,2R,4S)-limonene-1,2-diol.

-

Measurement: Immediately measure the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.[6] The molar extinction coefficient for DCPIP at pH 6.0 is 14.24 mM⁻¹ cm⁻¹.[6]

3.2.4. 1-hydroxy-2-oxolimonene 1,2-monooxygenase Assay

This assay follows the oxidation of NADPH spectrophotometrically.

Protocol:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 0.3 mM NADPH, and cell-free extract.

-

Initiation: Start the reaction by adding 1 mM (1S,4R)- or (1R,4S)-1-hydroxy-2-oxolimonene.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which is indicative of NADPH oxidation. The molar extinction coefficient for NADPH is 6.22 mM⁻¹ cm⁻¹.

Visualizations

Limonene Degradation Pathway in Rhodococcus erythropolis DCL14

Caption: Metabolic pathway of (4R)- and (4S)-limonene degradation in Rhodococcus erythropolis DCL14.

Experimental Workflow for Enzyme Activity Determination

Caption: General workflow for the preparation of cell-free extracts and determination of enzyme activities.

Genetic Regulation

Currently, there is limited specific information available in the cited literature regarding the genetic organization and regulation of the limonene degradation pathway in Rhodococcus erythropolis DCL14. While the enzymes are known to be inducible by growth on limonene, the specific genes, operon structures, and regulatory elements (e.g., transcription factors, promoters) have not been fully elucidated.[9] Future research in this area will be crucial for a complete understanding and potential metabolic engineering of this pathway.

References

- 1. Rhodococcus erythropolis DCL14 contains a novel degradation pathway for limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. The Rhodococcus erythropolis DCL14 this compound hydrolase gene encodes an enzyme belonging to a novel class of epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodococcus erythropolis DCL14 Contains a Novel Degradation Pathway for Limonene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Differential effect of monoterpenes and flavonoids on the transcription of aromatic ring-hydroxylating dioxygenase genes in Rhodococcus opacus C1 and Rhodococcus sp. WAY2 - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Limonene-1,2-Epoxide Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene-1,2-epoxide hydrolase (LEH) is a unique biocatalyst that plays a crucial role in the degradation of limonene. Unlike conventional epoxide hydrolases, LEH employs a novel one-step catalytic mechanism, making it a subject of significant interest for industrial applications, particularly in the synthesis of chiral compounds. This guide provides an in-depth exploration of the catalytic mechanism of LEH from Rhodococcus erythropolis, detailing its structure, the function of key active site residues, and the stereochemical outcome of the hydrolysis reaction. Furthermore, this document outlines the experimental protocols for the expression, purification, and kinetic characterization of this enzyme, and presents available quantitative data to facilitate a deeper understanding of its function.

Introduction

Epoxide hydrolases (EHs) are a ubiquitous class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This function is vital for detoxification processes and in various metabolic pathways.[1] this compound hydrolase (EC 3.3.2.8) is a specialized EH that facilitates the conversion of this compound to limonene-1,2-diol.[1] First identified in the bacterium Rhodococcus erythropolis DCL14, LEH is part of the metabolic pathway that allows this organism to utilize limonene as a sole carbon and energy source.[1]

What sets LEH apart from other EHs is its distinct structure and catalytic mechanism. While most EHs possess a conserved α/β-hydrolase fold and employ a two-step mechanism involving a covalent enzyme-substrate intermediate, LEH is a smaller, 16 kDa enzyme with a unique fold and a direct, one-step "push-pull" mechanism.[1][2] This unique mechanism, coupled with its high stereoselectivity, makes LEH a valuable tool for the synthesis of enantiopure compounds, a critical aspect of drug development and fine chemical production.

Structural Overview

The crystal structure of LEH reveals a compact globular protein with a highly curved six-stranded mixed β-sheet. This sheet is flanked by four α-helices, which together create a deep, predominantly hydrophobic active site pocket that extends into the core of the protein.[3] At the base of this pocket lies a cluster of polar amino acid residues that constitute the catalytic center. LEH exists as a dimer in solution, with the two subunits arranged in a way that the active sites are independent and do not interact.

The Catalytic Mechanism

The hydrolysis of this compound by LEH proceeds via a single, concerted SN2-like reaction. This mechanism involves the simultaneous activation of a water molecule for nucleophilic attack and protonation of the epoxide oxygen to facilitate ring-opening.[2][4] This is in stark contrast to the two-step mechanism of canonical epoxide hydrolases, which involves the formation of a covalent alkyl-enzyme intermediate.

The key players in the catalytic machinery of LEH are a unique Asp-Arg-Asp catalytic triad (Asp101, Arg99, and Asp132) and two other crucial residues, Tyrosine 53 (Tyr53) and Asparagine 55 (Asn55).[1][3]

-

Asp132 (The Base): Acts as a general base, abstracting a proton from a water molecule to generate a highly nucleophilic hydroxide ion.[1][2]

-

Asp101 (The Acid): Functions as a general acid, donating a proton to the epoxide oxygen. This protonation weakens the C-O bonds of the epoxide ring, making it more susceptible to nucleophilic attack.[1][2]

-

Arg99 (The Stabilizer): This centrally located arginine residue is crucial for positioning and stabilizing the two aspartate residues of the triad through hydrogen bonding. It helps to maintain the correct ionization states of Asp101 and Asp132 for catalysis and may act as a proton shuttle to regenerate the active site.[1][5]

-

Tyr53 and Asn55 (The Water Binders): These residues play a critical role in orienting the nucleophilic water molecule within the active site through a network of hydrogen bonds, ensuring its optimal positioning for the backside attack on the epoxide carbon.[1]

The reaction is initiated by the deprotonation of water by Asp132. The resulting hydroxide ion then attacks one of the electrophilic carbons of the epoxide ring. Concurrently, Asp101 protonates the epoxide oxygen. This "push-pull" mechanism leads to the opening of the epoxide ring and the formation of the diol product in a single step.[2] Computational studies have shown that the attack preferentially occurs at the more substituted carbon of the epoxide ring.[1]

Signaling Pathway Diagram

Caption: Catalytic mechanism of this compound Hydrolase.

Quantitative Data

Kinetic Parameters of Wild-Type LEH

The catalytic efficiency of LEH is influenced by various factors, including substrate specificity, temperature, and pH. The enzyme exhibits maximal activity at a pH of 7.0 and a temperature of 50°C.[1] The activation energy for the hydrolysis of (+)-limonene-1,2-epoxide has been determined to be approximately 51.8 kJ·mol−1.[6]

| Substrate | Relative Activity (%) |

| (+)-Limonene-1,2-epoxide | 100 |

| 1-Methylcyclohexene oxide | 65 |

| Cyclohexene oxide | 25 |

| Indene oxide | 15 |

| Other epoxides* | < 0.25 |

*Other epoxides tested include (-)-α-pinene oxide, cyclopentene oxide, styrene oxide, and others.[6]

Impact of Site-Directed Mutagenesis on Catalytic Activity

| Mutation | Effect on Activity | Rationale |

| Asp101Ala | Inactive | Abolishes the essential proton-donating function. |

| Arg99Lys | Inactive | Disrupts the stabilization of the catalytic aspartates. |

| Asp132Ala | Inactive | Eliminates the general base required for water activation. |

| Tyr53Phe | Reduced Activity | Impairs the proper positioning of the nucleophilic water molecule. |

| Asn55Asp | Inactive | Likely introduces a local negative charge overload and may cause misfolding.[3] |

Note: A comprehensive table of Km and kcat values would require a detailed review of primary literature for each specific mutant and substrate.

Experimental Protocols

Heterologous Expression and Purification of Recombinant LEH

A common method for obtaining LEH for research purposes is through heterologous expression in Escherichia coli.

Workflow Diagram:

Caption: Workflow for LEH expression and purification.

Protocol:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the LEH gene, often with a polyhistidine tag for purification.

-

Cultivation: Grow the transformed E. coli in Luria-Bertani (LB) medium at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding an appropriate inducer (e.g., rhamnose or IPTG, depending on the expression system) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours or overnight.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 300 mM NaCl and 10 mM imidazole) and lyse the cells by sonication or using a French press.

-

Clarification: Remove cell debris by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

-

Purification: Apply the clarified lysate to a Ni-NTA affinity chromatography column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged LEH with a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Remove the imidazole and exchange the buffer to a storage buffer (e.g., 50 mM potassium phosphate, pH 7.0) by dialysis or using a desalting column.

-

Purity Check: Assess the purity of the enzyme by SDS-PAGE.

Enzyme Activity Assay

The activity of LEH is typically determined by monitoring the disappearance of the epoxide substrate and/or the formation of the diol product using gas chromatography (GC).

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and the purified LEH enzyme at a suitable concentration.

-

Initiation: Start the reaction by adding the substrate, this compound (typically dissolved in a water-miscible organic solvent like acetonitrile to a final concentration that is appropriate for the kinetic measurements).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

-

Quenching and Extraction: At specific time points, stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate, which also serves to extract the substrate and product. An internal standard (e.g., n-dodecane) should be included in the quenching solvent for accurate quantification.

-

Phase Separation: Vortex the mixture vigorously and then separate the organic and aqueous phases by centrifugation.

-

GC Analysis: Analyze the organic phase by gas chromatography. A chiral column can be used to separate the different stereoisomers of the substrate and product. The decrease in the substrate peak area and the increase in the product peak area over time, relative to the internal standard, are used to calculate the reaction rate.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to substitute specific amino acids in the enzyme to investigate their role in catalysis.

Logical Relationship Diagram:

Caption: Logical flow of a site-directed mutagenesis experiment.

General Protocol:

-

Primer Design: Design a pair of complementary mutagenic primers containing the desired nucleotide change. The primers should be 25-45 bases in length with the mutation in the center.

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid containing the wild-type LEH gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, thus selectively degrading the parental (wild-type) plasmid, which was isolated from a methylation-proficient E. coli strain.

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select colonies and isolate the plasmid DNA. Confirm the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

-

Expression and Characterization: Once the mutation is confirmed, the mutant protein can be expressed, purified, and characterized as described above to determine the impact of the mutation on its catalytic activity.

Conclusion

This compound hydrolase from Rhodococcus erythropolis is a fascinating enzyme with a catalytic mechanism that distinguishes it from the broader family of epoxide hydrolases. Its one-step "push-pull" mechanism, orchestrated by a unique Asp-Arg-Asp catalytic triad and key water-positioning residues, provides an efficient and highly stereoselective route for the hydrolysis of this compound. The detailed understanding of its structure and function, facilitated by techniques such as site-directed mutagenesis and X-ray crystallography, opens avenues for protein engineering to tailor its substrate specificity and enhance its utility in biocatalysis. The protocols outlined in this guide provide a framework for the further investigation and application of this remarkable enzyme in both academic and industrial research settings. For drug development professionals, the enantioconvergent nature of LEH offers a powerful tool for the synthesis of chiral building blocks, a critical component in the development of new therapeutics.

References

- 1. This compound hydrolase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure of Rhodococcus erythropolis this compound hydrolase reveals a novel active site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Structure of Rhodococcus erythropolis limonene‐1,2‐epoxide hydrolase reveals a novel active site | The EMBO Journal [link.springer.com]

- 6. This compound Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

Reactions of Limonene-1,2-Epoxide with Various Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Limonene-1,2-epoxide, a chiral building block derived from the abundant natural product limonene, serves as a versatile intermediate in the synthesis of a wide array of valuable compounds. Its strained three-membered ring is susceptible to nucleophilic attack, leading to the formation of diverse functionalized molecules with significant potential in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the reactions of this compound with various nucleophiles, focusing on reaction mechanisms, stereochemical outcomes, quantitative data, and detailed experimental protocols.

Reaction Fundamentals: Regioselectivity and Stereochemistry

The ring-opening of this compound is governed by the nature of the nucleophile and the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions. These conditions dictate the regioselectivity of the nucleophilic attack.

-

Basic or Neutral Conditions: Under these conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring.[1][2]

-

Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The reaction exhibits characteristics of both SN1 and SN2 mechanisms. The nucleophilic attack preferentially occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[1][2]

The stereochemistry of the ring-opening is often controlled by the Fürst-Plattner rule , which dictates that the nucleophilic attack on a cyclohexene oxide derivative occurs in a trans-diaxial manner. This leads to the formation of a product with a chair-like transition state, which is energetically more favorable.[3]

Reactions with Oxygen Nucleophiles

The most common reaction with an oxygen nucleophile is the hydrolysis of this compound to form limonene-1,2-diol. This reaction can be catalyzed by either acid or enzymes.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of a mixture of cis- and trans-limonene-1,2-oxide yields the corresponding diol.[4]

Table 1: Quantitative Data for Acid-Catalyzed Hydrolysis of this compound

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| (-)-Limonene-1,2-epoxide | H₃PO₄ (to pH 3.5) | 25°C, 1 h | 87 | [5] |

| Crude limonene-1,2-oxide | Dilute H₂SO₄ in Acetone/Water | Room temperature, 2-4 h | Not specified | [4] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of (-)-Limonene-1,2-epoxide[5]

-

Reaction Setup: Begin with the crude or purified (-)-limonene-1,2-epoxide.

-

Acidification: Adjust the pH of the solution to 3.5 by the addition of phosphoric acid (H₃PO₄).

-

Reaction Conditions: Stir the mixture at room temperature.

-

Reaction Time: Allow the reaction to proceed for 1 hour. Monitor the conversion of the epoxide by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude diol. Further purification can be achieved by chromatography or recrystallization.

Diagram 1: General Workflow for Acid-Catalyzed Hydrolysis

Caption: Workflow for the synthesis of limonene-1,2-diol via acid-catalyzed hydrolysis.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen nucleophiles, such as amines and azides, is a key method for the synthesis of chiral β-amino alcohols, which are valuable intermediates in drug development.

Aminolysis

The aminolysis of limonene oxide is reported to be both regio- and diastereoselective.[3] The reaction of a mixture of cis- and trans-limonene oxide with primary amines in the presence of hot water as a catalyst yields β-amino alcohols derived from the trans-epoxide, while the cis-epoxide remains largely unreacted.[3]

Table 2: Quantitative Data for Aminolysis of this compound

| Starting Material | Nucleophile | Conditions | Yield (%) | Reference |

| R(+)-Limonene oxide | Allylamine, Water | 100°C, 24 h | 78 | [5] |

| (R)-(+)-limonene oxide | Various primary amines, Water | 80°C, 24 h | Moderate to good | [6] |

Experimental Protocol: Synthesis of β-Amino Alcohols via Aminolysis[5]

-

Reaction Setup: In a sealed vessel, combine R(+)-limonene oxide (19.7 mmol), water (0.55 mL), and allylamine (56.4 mmol). This protocol can be adapted for other primary or secondary amines.

-

Reaction Conditions: Heat the stirred mixture to 100°C.

-

Reaction Time: Maintain the reaction for 24 hours.

-

Purification: After cooling, perform an acid-base extraction to purify the product. The final amino alcohol product is dried (e.g., with CaCl₂) and concentrated in a rotary evaporator.

Diagram 2: Regioselective Aminolysis of trans-Limonene Oxide

Caption: Regioselective aminolysis of trans-limonene oxide.

Reaction with Sodium Azide

The ring-opening of epoxides with sodium azide provides a pathway to azido alcohols, which can be subsequently reduced to primary amino alcohols. The pH of the reaction medium plays a crucial role in the regioselectivity of this reaction.[7]

Experimental Protocol: Azidolysis of Epoxides at pH 4.2[7]

-

Reaction Setup: Add the epoxide (5 x 10⁻³ mol) to an aqueous solution of sodium azide (25 x 10⁻³ mol in 8 mL of water and 4.6 mL of glacial acetic acid) at the desired temperature.

-

Reaction Conditions: Stir the heterogeneous mixture. The initial pH is 4.2 and remains relatively constant throughout the reaction.

-

Work-up: Extract the mixture with diethyl ether (2 x 25 mL), saturate the aqueous layer with NaCl, and perform a final extraction with diethyl ether (25 mL).

Reactions with Carbon Nucleophiles

Grignard reagents are effective carbon nucleophiles for the ring-opening of epoxides, leading to the formation of new carbon-carbon bonds.

Reaction with Grignard Reagents

The reaction of epoxides with Grignard reagents typically proceeds via an SN2 mechanism, with the nucleophilic attack occurring at the less substituted carbon of the epoxide.[8]

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols, can also be employed to open the epoxide ring, yielding β-hydroxy sulfides.

Thiolysis

The reaction of epoxides with thiols in water can proceed without a catalyst to produce β-hydroxy sulfides with high regioselectivity.[9]

Summary of Reactions and Regioselectivity

Table 3: Summary of this compound Reactions with Various Nucleophiles

| Nucleophile Type | Nucleophile Example | Reaction Conditions | Major Product | Regioselectivity |

| Oxygen | H₂O (acidic) | Dilute acid (e.g., H₂SO₄, H₃PO₄) | Limonene-1,2-diol | Attack at the more substituted carbon |

| Nitrogen | Primary/Secondary Amines | Water, heat | β-Amino alcohol | Attack at the less substituted carbon |

| Nitrogen | Sodium Azide (acidic) | pH 4.2 | Azido alcohol | Varies with pH |

| Carbon | Grignard Reagents (RMgX) | Ethereal solvent, then acidic workup | Alcohol with extended carbon chain | Attack at the less substituted carbon |

| Sulfur | Thiols (RSH) | Water, heat | β-Hydroxy sulfide | Attack at the less substituted carbon |

Diagram 3: Acid vs. Base Catalyzed Ring Opening

Caption: Comparison of acid and base-catalyzed epoxide ring-opening pathways.

This guide provides a foundational understanding of the reactivity of this compound with a range of nucleophiles. The versatility of this chiral building block, coupled with the ability to control the regioselectivity and stereoselectivity of its ring-opening reactions, makes it a valuable tool for the synthesis of complex molecules in academic and industrial research. For specific applications, further optimization of the presented protocols may be necessary.

References

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. research.vu.nl [research.vu.nl]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. arkat-usa.org [arkat-usa.org]

Solubility and stability of limonene-1,2-epoxide in different solvents

An In-depth Technical Guide: Solubility and Stability of Limonene-1,2-Epoxide in Different Solvents

Introduction

This compound, a monoterpenoid derived from the oxidation of limonene, is a valuable chiral building block in the synthesis of fine chemicals, pharmaceuticals, and bio-based polymers.[1][2] Its utility in these applications is critically dependent on its solubility in various reaction media and its stability under different storage and processing conditions. The presence of a strained oxirane ring makes this compound susceptible to ring-opening reactions, particularly hydrolysis, which can be influenced by the choice of solvent, pH, and temperature. This guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, offering crucial data for researchers, scientists, and drug development professionals.

Solubility Profile of this compound

Aqueous Solubility

This compound is generally described as being practically insoluble to insoluble in water.[3][4] However, some quantitative estimates exist, which vary between sources. This discrepancy may be due to different experimental or estimation methods. The available data is summarized in Table 1.

Table 1: Quantitative Aqueous Solubility of this compound

| Solubility Value | Temperature | Method | Source |

| 137.2 mg/L | 25 °C | Estimated | [5] |

| 4.6 mM (~699.9 mg/L) | 25 °C | Not Specified | [6] |

Solubility in Organic Solvents

Qualitative descriptions indicate that this compound is soluble in alcohols and other common organic solvents.[5] Its nonpolar terpene backbone and the polar epoxide ring give it a degree of amphiphilicity, allowing it to be miscible with a range of solvents. It is used as a solvent itself and has solvation capabilities similar to turpentine.[7] Solvents commonly used in reactions involving this compound, such as acetonitrile, toluene, and ethyl acetate, imply good solubility in these media.[8][9][10]

Stability of this compound and Degradation Pathways

The primary stability concern for this compound is the acid- or base-catalyzed hydrolysis of the epoxide ring, which leads to the formation of limonene-1,2-diol.[11][12] This reaction is highly dependent on the solvent system, pH, and temperature.

Hydrolysis in Aqueous and Protic Solvents

In aqueous solutions, especially under acidic conditions, this compound can be lost due to hydrolysis.[5][13] The presence of water and a protic solvent like acetonitrile can favor the hydration of the epoxide to form the corresponding diol.[8] The rate of this degradation is influenced by pH, with the epoxide being more stable under basic conditions than neutral ones.[12] The hydrolysis can also be catalyzed enzymatically by epoxide hydrolases (EHs).[11][12]

The general pathway for the hydrolysis of this compound is illustrated in the diagram below.

Caption: Hydrolysis pathway of this compound.

Stability in Different Solvent Systems

The choice of solvent plays a crucial role in the stability of this compound, primarily by influencing the rate of hydrolysis or other side reactions. Aprotic solvents are generally preferred to minimize the formation of diol byproducts. The effect of various solvents on the reaction outcomes during limonene epoxidation, which reflects the stability of the formed epoxide, is summarized in Table 2.

Table 2: Influence of Solvent on the Stability and Degradation of this compound

| Solvent | Conditions | Observation | Implication for Stability | Source |

| Acetonitrile | Epoxidation with H₂O₂ at 323 K | Increased yield of limonene diol (up to 25%) compared to solvent-free conditions. | Lower stability; promotes hydrolysis. | [8] |

| Toluene | Epoxidation with H₂O₂, 50 °C | Used as a solvent in reactions where diol formation was observed. | May not fully prevent hydrolysis. | [8] |

| Ethyl Acetate | Epoxidation using isobutyraldehyde | Used as a "green solvent" in epoxidation reactions. | Considered a suitable solvent for synthesis, implying reasonable stability. | [9] |

| Acetone | Epoxidation with in-situ generated DMDO | High yield (97%) of limonene dioxide, indicating the stability of the monoepoxide intermediate. | Good stability, suitable for further oxidation. | [1] |

| Solvent-Free | Epoxidation with H₂O₂ and a tungsten-based catalyst, saturated with Na₂SO₄ | Achieved 100% selectivity to this compound by preventing hydrolysis. | High stability in the absence of a hydrolytic medium. | [14][15][16] |

To mitigate hydrolysis, especially in systems where water is present (e.g., when using aqueous H₂O₂ as an oxidant), the reaction mixture can be saturated with salts like sodium sulphate (Na₂SO₄).[14][15] This reduces the solubility and activity of water in the organic phase, thereby inhibiting the epoxide ring-opening.[8]

Experimental Protocols

Assessing the stability of this compound in a given solvent requires a robust experimental workflow and reliable analytical methods.

General Workflow for Stability Assessment

A typical experimental workflow to determine the stability of this compound in a specific solvent is outlined below. This process involves incubating the epoxide in the solvent and monitoring its concentration over time, along with the appearance of any degradation products.

Caption: Experimental workflow for stability analysis.

Analytical Methodologies

Accurate quantification of this compound and its degradation products is essential for stability studies. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.

Protocol 1: Quantification by Gas Chromatography (GC)

Gas chromatography is widely used for the analysis of volatile and semi-volatile compounds like terpenes and their epoxides.

-

Sample Preparation : The reaction mixture is terminated, often by adding an organic solvent. For example, 1 ml of ethyl acetate is added to 2 ml of the aqueous reaction mixture. The vial is shaken vigorously for quantitative extraction.[12]

-

Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. A common column is a DB-5 or similar nonpolar capillary column.[17]

-

GC Conditions (Example) :

-

Quantification : An internal standard (e.g., n-hexadecane) is often used to improve accuracy and reproducibility.[6][17] The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

For less volatile degradation products or when derivatization is needed, HPLC is a suitable alternative. A reversed-phase HPLC method can be used, often requiring derivatization of the epoxide to introduce a chromophore for UV detection.

-

Derivatization (Example) : The epoxide is derivatized with N,N-diethyldithiocarbamate (DTC) by heating at 60 °C for 20 minutes at neutral pH. Unreacted DTC is then decomposed by acidification.[19]

-

Instrumentation : An HPLC system with a UV detector and a reversed-phase column (e.g., C18).[19]

-

HPLC Conditions (Example) :

-

Quantification : The concentration is determined based on the peak area of the derivatized analyte, referenced against a calibration curve prepared with derivatized standards.

Conclusion

The solubility and stability of this compound are governed by its chemical structure and the surrounding solvent environment. It exhibits limited solubility in water but is readily soluble in many organic solvents. The primary degradation pathway is hydrolysis to limonene-1,2-diol, a reaction that is significantly accelerated in aqueous and protic solvents, particularly under acidic conditions. For synthetic applications requiring high stability, the use of aprotic solvents or solvent-free systems, often with the addition of a dehydrating agent like sodium sulphate, is highly recommended. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to systematically evaluate the stability of this compound in various media, enabling the optimization of reaction conditions and formulation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H16O | CID 441245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Limonene oxide | C10H16O | CID 91496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. limonene oxide, 1195-92-2 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. Sixty Solvents [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound hydrolase - Wikipedia [en.wikipedia.org]

- 12. This compound Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of (+)-Limonene Epoxide Following Chronic Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Limonene epoxide, a major oxidation product of d-limonene, is a compound of increasing interest due to its presence in numerous consumer products and its potential pharmacological activities. While acute toxicity studies suggest a relatively low order of toxicity, the understanding of its toxicological profile following chronic exposure is crucial for a comprehensive risk assessment. This technical guide provides an in-depth analysis of the available toxicological data on (+)-limonene epoxide, with a focus on findings from chronic exposure studies. The document summarizes key quantitative data, details experimental methodologies, and explores potential mechanistic pathways involved in its toxicity.

Introduction

d-Limonene, a naturally occurring monoterpene found in citrus oils, is widely used as a flavoring and fragrance agent. Its oxidation product, (+)-limonene epoxide, is formed upon exposure to air and has been noted for its potential sensitizing properties.[1] As human exposure to (+)-limonene epoxide is plausible through various routes, a thorough evaluation of its long-term health effects is warranted. This guide synthesizes the current knowledge on the chronic toxicological profile of (+)-limonene epoxide, with a particular focus on a 120-day oral gavage study in mice, which represents the most relevant chronic exposure data available to date.

Chronic Toxicity Profile

A key study investigating the systemic toxicological profile of (+)-limonene epoxide after chronic exposure involved the daily oral administration of the compound to Swiss mice for 120 days at doses of 25, 50, and 75 mg/kg/day.[2]

General Observations and Clinical Signs

Throughout the 120-day study period, no significant changes in macroscopic appearance, nutritional intake, or overall behavior were detected in mice treated with (+)-limonene epoxide at any dose level compared to the control group.[2]

Hematological and Clinical Chemistry Findings

Analysis of hematological and clinical chemistry parameters did not reveal any significant alterations in mice exposed to (+)-limonene epoxide for 120 days at doses up to 75 mg/kg/day.[2] While the specific quantitative data from this study are not publicly available, the findings suggest a lack of significant impact on major organ systems such as the hematopoietic system, kidneys, and overall metabolic function at the tested doses.

Table 1: Summary of Hematological and Clinical Chemistry Findings from a 120-Day Oral Gavage Study of (+)-Limonene Epoxide in Mice

| Parameter Category | Findings | Reference |

| Hematology | No significant changes detected at doses of 25, 50, and 75 mg/kg/day. | [2] |

| Clinical Chemistry | No significant changes detected at doses of 25, 50, and 75 mg/kg/day. | [2] |

Organ Weights

The 120-day chronic toxicity study did not report any significant changes in the organ weights of the treated animals.[2] This suggests that at the doses tested, (+)-limonene epoxide did not induce organ hypertrophy or atrophy.

Table 2: Summary of Organ Weight Findings from a 120-Day Oral Gavage Study of (+)-Limonene Epoxide in Mice

| Organ | Findings | Reference |

| Major Organs | No significant changes detected at doses of 25, 50, and 75 mg/kg/day. | [2] |

Histopathological Findings

The most significant finding from the 120-day chronic exposure study was the observation of hepatotoxicity at the highest dose tested.[2]

Table 3: Summary of Histopathological Findings in the Liver from a 120-Day Oral Gavage Study of (+)-Limonene Epoxide in Mice

| Dose Group (mg/kg/day) | Histopathological Findings | Reference |

| 25 | No significant lesions reported. | [2] |

| 50 | No significant lesions reported. | [2] |

| 75 | Focal areas of hepatic necrosis, inflammatory infiltrate, and karyolysis. | [2] |

Histological analysis of the liver from mice in the 75 mg/kg/day group revealed distinct areas of cellular damage. These findings are indicative of a dose-dependent hepatotoxic effect of (+)-limonene epoxide following chronic administration. A study on d-limonene, the precursor to the epoxide, also reported hepatocellular lesions in rats after subchronic treatment, including hydropic degeneration, microvesicular steatosis, and necrosis, which may provide some context to the observed hepatotoxicity of its epoxide metabolite.[3]

Based on the available data, the No-Observed-Adverse-Effect Level (NOAEL) for hepatotoxicity in this 120-day mouse study can be considered to be 50 mg/kg/day, as the effects were only observed at the 75 mg/kg/day dose.

Genotoxicity and Carcinogenicity

Studies on the genotoxicity of limonene and its epoxides have generally shown a lack of mutagenic activity in various in vitro assays, including the Ames test with different strains of Salmonella typhimurium.[4] There is no clear evidence to suggest that (+)-limonene epoxide is carcinogenic.[5]

Experimental Protocols

Chronic 120-Day Oral Gavage Study in Mice

-

Test System: Swiss mice.

-

Administration Route: Oral gavage.

-

Dose Levels: 25, 50, and 75 mg/kg/day.

-

Control Group: Vehicle control (specific vehicle not detailed in the primary source).

-

Duration: 120 days.

-

Observations: Daily monitoring for clinical signs of toxicity, and regular monitoring of body weight and food consumption.

-

Clinical Pathology: Blood samples were collected at the end of the study for hematological and clinical chemistry analysis.

-

Necropsy and Histopathology: At the end of the study, a full necropsy was performed. Organs were weighed, and tissues, particularly the liver, were collected and fixed in 10% neutral buffered formalin for histopathological examination using hematoxylin and eosin (H&E) staining.[6][7]

Histopathological Examination of the Liver

Liver tissue samples were fixed in 10% neutral buffered formalin, processed through graded alcohols and xylene, and embedded in paraffin. Sections of 4-5 µm thickness were cut and stained with hematoxylin and eosin (H&E). The stained sections were then examined under a light microscope for any pathological changes.

Potential Mechanistic Pathways of Hepatotoxicity